molecular formula C10H15NO4S2 B2366188 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1448063-74-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2366188
CAS No.: 1448063-74-8
M. Wt: 277.35
InChI Key: OWOGEMNOTXSMCA-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a tetrahydropyran ring and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
  • 2H-Pyran-4-carboxylic acid, tetrahydro-, hydrazide
  • 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate

Uniqueness

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a tetrahydropyran ring and a thiophene sulfonamide group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c12-10(3-5-15-6-4-10)8-11-17(13,14)9-2-1-7-16-9/h1-2,7,11-12H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOGEMNOTXSMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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